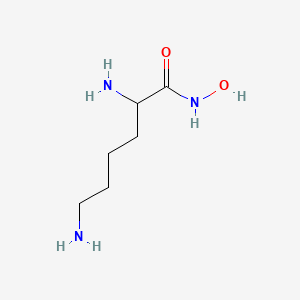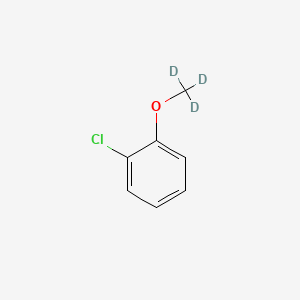
2,6-Diamino-N-hydroxyhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-N-hidroxihexanamida es un compuesto que pertenece a la clase de los ácidos diaminohidroxámicos. Es conocido por su capacidad de formar complejos estables con diversos iones metálicos, lo que lo convierte en un valioso ligando en la química de coordinación. Este compuesto también se conoce como ácido lisinahidroxámico debido a su similitud estructural con el aminoácido lisina.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2,6-diamino-N-hidroxihexanamida típicamente involucra la reacción de lisina con hidroxilamina. El proceso se puede resumir de la siguiente manera:
Material de partida: Lisina
Reactivo: Hidroxilamina
Condiciones de reacción: La reacción se lleva a cabo en una solución acuosa bajo condiciones controladas de pH para garantizar la formación del grupo ácido hidroxámico.
Métodos de Producción Industrial
La producción industrial de 2,6-diamino-N-hidroxihexanamida puede involucrar rutas sintéticas similares pero a mayor escala. El proceso incluiría:
Síntesis a granel: Utilizando grandes cantidades de lisina e hidroxilamina.
Purificación: Técnicas como la cristalización o la cromatografía para obtener el compuesto puro.
Control de calidad: Asegurando que el producto final cumpla con las especificaciones requeridas para sus aplicaciones previstas.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,6-Diamino-N-hidroxihexanamida experimenta diversas reacciones químicas, entre ellas:
Complejación: Forma complejos estables con iones metálicos como níquel, cobre y hierro.
Oxidación: Puede oxidarse bajo condiciones específicas para formar diferentes productos.
Sustitución: Los grupos amino pueden participar en reacciones de sustitución con reactivos adecuados.
Reactivos y Condiciones Comunes
Complejación: Sales metálicas (p. ej., cloruro de níquel, sulfato de cobre) en soluciones acuosas.
Oxidación: Agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Sustitución: Reactivos como cloruros de acilo o anhídridos para reacciones de acilación.
Productos Principales
Complejos metálicos: Compuestos de coordinación estables con metales.
Derivados oxidados: Productos formados a partir de la oxidación del grupo ácido hidroxámico.
Derivados sustituidos: Compuestos con grupos amino modificados.
Aplicaciones Científicas De Investigación
2,6-Diamino-N-hidroxihexanamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como ligando en la química de coordinación para estudiar las interacciones metal-ligando.
Biología: Se investiga por su posible papel en los sistemas biológicos, particularmente en el transporte y almacenamiento de iones metálicos.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, incluyendo como agente quelante para la desintoxicación de iones metálicos.
Industria: Se utiliza en el desarrollo de resinas quelantes para la eliminación de iones metálicos pesados del agua.
Mecanismo De Acción
El mecanismo de acción de 2,6-diamino-N-hidroxihexanamida implica su capacidad de quelar iones metálicos. El grupo ácido hidroxámico forma fuertes enlaces con los iones metálicos, estabilizándolos en solución. Este proceso de quelación puede influir en diversas vías biológicas y químicas, dependiendo del ion metálico específico involucrado.
Comparación Con Compuestos Similares
Compuestos Similares
2,4-Diamino-N-hidroxibutiramida: Otro ácido diaminohidroxámico con una cadena de carbono más corta.
2,3-Diamino-N-hidroxipropanamida: Un ácido diaminohidroxámico con una cadena de carbono aún más corta.
Ácido α-alaninahidroxámico: Un derivado simple de α-aminoácido con un grupo ácido hidroxámico.
Singularidad
2,6-Diamino-N-hidroxihexanamida es único debido a su cadena de carbono más larga, lo que proporciona mayor flexibilidad y potencial para formar complejos estables con una gama más amplia de iones metálicos. Esto lo hace particularmente valioso en aplicaciones que requieren una quelación metálica fuerte y estable.
Propiedades
Número CAS |
4383-81-7 |
|---|---|
Fórmula molecular |
C6H15N3O2 |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
2,6-diamino-N-hydroxyhexanamide |
InChI |
InChI=1S/C6H15N3O2/c7-4-2-1-3-5(8)6(10)9-11/h5,11H,1-4,7-8H2,(H,9,10) |
Clave InChI |
NZWPVDFOIUKVSJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCN)CC(C(=O)NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B12301360.png)

![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)



![2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)

![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)

![trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B12301433.png)

![rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate](/img/structure/B12301443.png)
